Sotorasib Plus Panitumumab PFS Benefit in Chemorefractory KRAS G12C mCRC
In the phase III CodeBreaK 300 trial (NCT05198934), sotorasib 960 mg once daily combined with panitumumab 6 mg/kg IV every 2 weeks significantly prolonged progression-free survival (PFS) compared to investigator's choice (trifluridine/tipiracil or regorafenib) in patients with chemorefractory KRAS G12C-mutated metastatic colorectal cancer (mCRC) [1]. The median PFS was 5.6 months (95% CI: 4.2, 6.3) in the sotorasib 960 mg/panitumumab arm versus 2 months (95% CI: 1.9, 3.9) in the standard of care arm, representing a 52% reduction in the risk of disease progression or death (HR 0.48; 95% CI: 0.30, 0.78; p=0.005) [1]. This head-to-head trial data establishes sotorasib 960 mg plus panitumumab as a new standard-of-care regimen in this patient population [1][2].
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 5.6 months (95% CI: 4.2-6.3) |
| Comparator Or Baseline | Investigator's choice (trifluridine/tipiracil or regorafenib): 2.0 months (95% CI: 1.9-3.9) |
| Quantified Difference | HR 0.48 (95% CI: 0.30-0.78; p=0.005); 3.6-month absolute improvement in median PFS |
| Conditions | Phase III CodeBreaK 300 randomized trial in chemorefractory KRAS G12C-mutated mCRC (N=160) |
Why This Matters
Procurement of sotorasib is directly linked to a clinically validated, FDA-approved combination regimen that delivers a statistically significant and clinically meaningful PFS benefit over standard alternatives in mCRC.
- [1] Fakih M, et al. Overall Survival Analysis of the Phase III CodeBreaK 300 Study of Sotorasib Plus Panitumumab Versus Investigator's Choice in Chemorefractory KRAS G12C Colorectal Cancer. J Clin Oncol. 2025. View Source
- [2] U.S. Food and Drug Administration. FDA approves sotorasib with panitumumab for KRAS G12C-mutated colorectal cancer. January 16, 2025. View Source
